molecular formula C21H22BrNO5S B11372026 N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-ethyl-3-methyl-1-benzofuran-2-carboxamide

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-ethyl-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B11372026
M. Wt: 480.4 g/mol
InChI Key: XJCBFIBTCBRNNW-UHFFFAOYSA-N
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Description

N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-ETHYL-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

The synthesis of N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-ETHYL-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE involves multiple steps. One common method includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of automated synthesis equipment for large-scale production.

Chemical Reactions Analysis

N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-ETHYL-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiolane rings.

    Reduction: Reduction reactions can target the carbonyl groups present in the compound.

    Substitution: The bromine atom in the furan ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-ETHYL-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s biological activities make it a candidate for studying its effects on various biological systems.

    Medicine: Due to its potential anti-tumor and antibacterial properties, it is being investigated for therapeutic applications.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-ETHYL-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-ETHYL-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE can be compared with other benzofuran derivatives, such as:

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C21H22BrNO5S

Molecular Weight

480.4 g/mol

IUPAC Name

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxothiolan-3-yl)-5-ethyl-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C21H22BrNO5S/c1-3-14-4-6-18-17(10-14)13(2)20(28-18)21(24)23(11-16-5-7-19(22)27-16)15-8-9-29(25,26)12-15/h4-7,10,15H,3,8-9,11-12H2,1-2H3

InChI Key

XJCBFIBTCBRNNW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=C2C)C(=O)N(CC3=CC=C(O3)Br)C4CCS(=O)(=O)C4

Origin of Product

United States

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